Bienvenue dans la boutique en ligne BenchChem!

Amsilarotene

Receptor binding affinity RAR selectivity Retinoid pharmacology

Amsilarotene (TAC-101; Am 555S) is a synthetic retinobenzoic acid derivative and an orally active small molecule. It functions primarily as an antagonist of the retinoic acid receptor alpha (RAR-α), demonstrating high selectivity for this subtype.

Molecular Formula C20H27NO3Si2
Molecular Weight 385.6 g/mol
CAS No. 125973-56-0
Cat. No. B1667262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmsilarotene
CAS125973-56-0
Synonyms4-(3,5-bis(trimethylsilyl)benzamido)benzoic acid
Am 555S
Am-555S
Am555S
TAC 101
TAC-101
Molecular FormulaC20H27NO3Si2
Molecular Weight385.6 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)C(=O)O)[Si](C)(C)C
InChIInChI=1S/C20H27NO3Si2/c1-25(2,3)17-11-15(12-18(13-17)26(4,5)6)19(22)21-16-9-7-14(8-10-16)20(23)24/h7-13H,1-6H3,(H,21,22)(H,23,24)
InChIKeyVVTNSTLJOVCBDL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Amsilarotene (CAS: 125973-56-0) for Selective RAR-α Targeting: Procurement & Scientific Overview


Amsilarotene (TAC-101; Am 555S) is a synthetic retinobenzoic acid derivative [1] and an orally active small molecule . It functions primarily as an antagonist [1] of the retinoic acid receptor alpha (RAR-α), demonstrating high selectivity for this subtype . As an investigational compound, it has been advanced to Phase 2 clinical trials for the treatment of hepatocellular carcinoma [1], indicating a distinct developmental profile within the retinoid class.

Amsilarotene's Selective RAR-α Affinity: Why a Generic Retinoid Agonist is an Inadequate Substitute


The retinoid receptor family consists of three distinct subtypes (RAR-α, RAR-β, RAR-γ) and three RXR subtypes, each with unique tissue distributions and downstream biological effects. Substituting a general RAR agonist for a highly RAR-α selective compound like Amsilarotene is scientifically invalid. Non-selective retinoids can trigger off-target signaling through RAR-β and RAR-γ, leading to divergent and often confounding phenotypic outcomes [1]. The quantitative binding data detailed in Section 3 demonstrate that Amsilarotene's unique selectivity profile is not a marginal improvement but a fundamental difference in target engagement, making it essential for experiments where specific RAR-α modulation is the key scientific objective.

Quantitative Differentiation of Amsilarotene (TAC-101): An Evidence-Based Guide for Scientific Selection


Superior RAR-α Selectivity: Binding Affinity (Ki) Comparison Against Key Retinoids

Amsilarotene is distinguished from other synthetic retinoids by its exceptional selectivity for the RAR-α subtype. It binds RAR-α with a Ki of 2.4 nM, while its affinity for RAR-β is approximately 167-fold lower at 400 nM . In direct contrast, Tamibarotene (Am-80) is a potent but less selective agonist for RAR-α/β, and Adapalene is selective for RAR-β/γ over RAR-α. Bexarotene is an RXR-selective agonist with negligible RAR binding, and Isotretinoin is a non-selective RAR agonist with low affinity. This selectivity profile defines Amsilarotene's specific use-case.

Receptor binding affinity RAR selectivity Retinoid pharmacology

Defined Clinical-Stage Profile: Phase 2 Development in Hepatocellular Carcinoma (HCC)

Unlike many research tools in the retinoid class, Amsilarotene has a well-documented clinical-stage profile. It has advanced to multiple Phase 2 clinical trials for the treatment of advanced hepatocellular carcinoma (HCC), either as monotherapy or in combination with other treatments [REFS-1, REFS-2, REFS-3]. This level of human validation is absent for many other selective RAR agonists. For example, Tamibarotene is approved in Japan for APL but is a dual RAR-α/β agonist. Adapalene is a topical agent for acne. Bexarotene is an RXR agonist for CTCL. Amsilarotene's specific clinical path in solid tumors differentiates it as a unique investigational agent with a defined therapeutic niche.

Clinical trial Hepatocellular carcinoma Antineoplastic agent

Mechanistic Differentiation: RB/CDK Inhibition and Cell Cycle Arrest in Specific Cancer Lines

In preclinical models, Amsilarotene demonstrates a distinct mechanism of action compared to general retinoids. In BxPC-3 pancreatic cancer cells, treatment with 10 µM Amsilarotene for 48 hours increased the G1 phase cell population from 43% (untreated control) to 86% [1]. This is linked to its ability to inhibit retinoblastoma-gene product (RB) phosphorylation and increase the presence of CDK inhibitors [2]. In vivo, oral administration of 8 mg/kg/day for 30 days reduced RMG-II tumor volume by 45% in a mouse xenograft model [1]. This specific G1 arrest and in vivo efficacy profile differentiates it from other retinoids like Tamibarotene, which primarily induces differentiation in APL cells (ED50 = 0.79 nM) [3], or Isotretinoin, which acts via less defined RAR-mediated pathways.

Cell cycle arrest CDK inhibitor Apoptosis

Recommended Research Applications for Amsilarotene (TAC-101) Based on Differentiated Evidence


Investigating RAR-α Specific Signaling in Solid Tumor Biology

Amsilarotene is the optimal tool compound for deconvolving the specific role of RAR-α in solid tumor models, particularly hepatocellular carcinoma (HCC), pancreatic, and ovarian cancers. Its exceptional ~167-fold selectivity for RAR-α over RAR-β , combined with its clinical-stage validation in HCC [1], provides a clear scientific and translational advantage over less selective retinoids like Tamibarotene or non-selective agonists like Isotretinoin. This allows for unambiguous linkage of observed phenotypic effects to RAR-α antagonism.

Studying Cell Cycle Regulation and CDK Inhibitor Pathways

For research programs focused on G1 cell cycle arrest, RB phosphorylation, and CDK inhibitor pathways, Amsilarotene provides a well-characterized chemical probe. Its ability to dramatically shift cells into the G1 phase (from 43% to 86%) in sensitive cell lines [2] is a specific and quantifiable phenotype not shared by other major retinoids. This makes it a superior choice for dissecting the molecular events leading from RAR-α activation to cell cycle control.

Preclinical Development of Combination Therapies for Hepatocellular Carcinoma

Given its progression to Phase 2 clinical trials evaluating combinations with sorafenib and transcatheter arterial chemoembolization (TACE) in HCC [1], Amsilarotene is the relevant retinoid for translational studies aiming to improve existing HCC treatment paradigms. Its procurement is justified for preclinical studies investigating synergistic effects with standard-of-care agents, where a different retinoid would lack the same clinical context and translational relevance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Amsilarotene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.